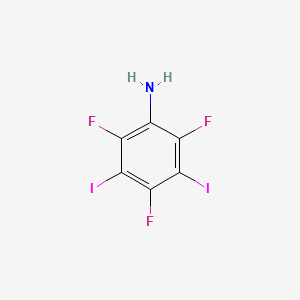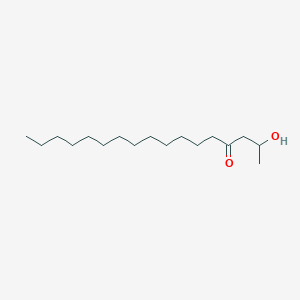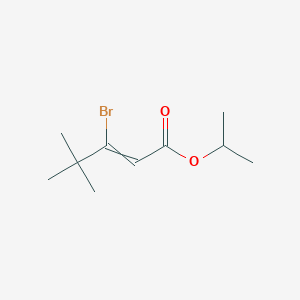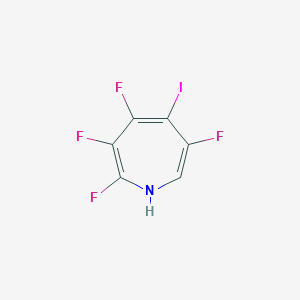
Bis(4-ethenylphenyl)(dioctyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-ethenylphenyl)(dioctyl)silane is an organosilicon compound characterized by the presence of two 4-ethenylphenyl groups and two dioctyl groups attached to a silicon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-ethenylphenyl)(dioctyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with dioctylchlorosilane. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-ethenylphenyl)(dioctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced ethenyl groups.
Substitution: Formation of halogenated silane derivatives.
Applications De Recherche Scientifique
Bis(4-ethenylphenyl)(dioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Bis(4-ethenylphenyl)(dioctyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the compound on different surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-ethenylphenyl)methylsilane
- Bis(4-ethenylphenyl)dimethylsilane
- Bis(4-ethenylphenyl)diphenylsilane
Uniqueness
Bis(4-ethenylphenyl)(dioctyl)silane is unique due to the presence of dioctyl groups, which impart enhanced hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility .
Propriétés
Numéro CAS |
918445-84-8 |
|---|---|
Formule moléculaire |
C32H48Si |
Poids moléculaire |
460.8 g/mol |
Nom IUPAC |
bis(4-ethenylphenyl)-dioctylsilane |
InChI |
InChI=1S/C32H48Si/c1-5-9-11-13-15-17-27-33(28-18-16-14-12-10-6-2,31-23-19-29(7-3)20-24-31)32-25-21-30(8-4)22-26-32/h7-8,19-26H,3-6,9-18,27-28H2,1-2H3 |
Clé InChI |
UPQFGQCOWCMAGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](CCCCCCCC)(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![4-Amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14194312.png)






![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
